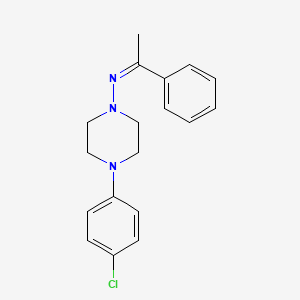
4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine, commonly known as CPP, is a chemical compound that has gained significant interest in the field of neuroscience and pharmacology due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory formation.
Wirkmechanismus
CPP acts as a competitive antagonist of the 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor by binding to the receptor's ion channel and blocking the influx of calcium ions into the neuron. This blockade of calcium influx leads to a decrease in synaptic plasticity, which is essential for learning and memory formation. Moreover, CPP has been shown to have a neuroprotective effect by preventing the overstimulation of 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, reducing neuronal damage, and having anticonvulsant properties. Moreover, CPP has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments, including its high potency and selectivity for the 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor, making it a useful tool for studying the role of the 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor in various neurological disorders. Moreover, CPP is readily available and can be synthesized in large quantities. However, CPP has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for the study of CPP, including its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Moreover, CPP's ability to modulate the release of various neurotransmitters makes it a potential treatment for various psychiatric disorders, such as depression and anxiety. Furthermore, the development of more selective 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor antagonists may lead to the discovery of new therapeutic targets for various neurological disorders.
Synthesemethoden
CPP can be synthesized using a variety of methods, including the condensation of 4-chlorobenzaldehyde with N-phenylethylene diamine, followed by cyclization with piperazine. Another method involves the reaction of 4-chlorobenzaldehyde with N-phenylethylene diamine in the presence of acetic acid, followed by cyclization with piperazine. Both methods yield CPP in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied in the field of neuroscience and pharmacology due to its potential therapeutic applications. CPP is a selective antagonist of the 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. CPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Moreover, CPP has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Eigenschaften
IUPAC Name |
(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3/c1-15(16-5-3-2-4-6-16)20-22-13-11-21(12-14-22)18-9-7-17(19)8-10-18/h2-10H,11-14H2,1H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLRVQKBJARIBM-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

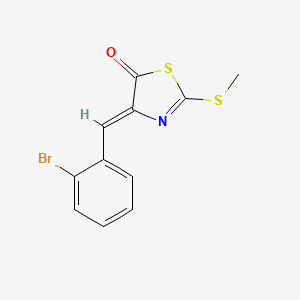

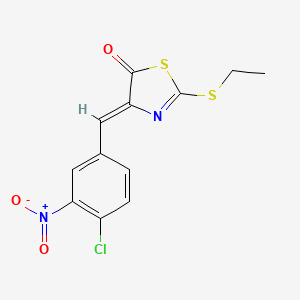
![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)
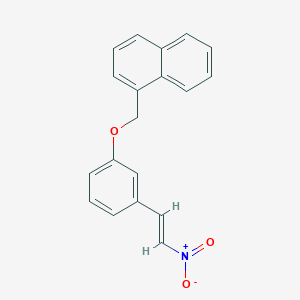
![methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912159.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)
![6-(2-furylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912171.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)
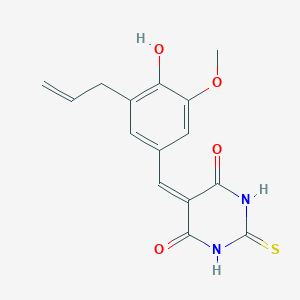
![N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5912188.png)
